molecular formula C8H6FNO4 B067054 4-Fluoro-3-nitrophenylacetic acid CAS No. 192508-36-4

4-Fluoro-3-nitrophenylacetic acid

Cat. No.: B067054
CAS No.: 192508-36-4
M. Wt: 199.14 g/mol
InChI Key: FLCOFHGXMMGYDB-UHFFFAOYSA-N
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Scientific Research Applications

4-Fluoro-3-nitrophenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals

Safety and Hazards

The safety data sheet for 4-Fluoro-3-nitrophenylacetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Fluoro-3-nitrophenylacetic acid are not available, research trends in related fields like lactic acid production from lignocellulosic biomass show a consistent growth trajectory with minor fluctuations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrophenylacetic acid can be synthesized through the fluorination of 3-nitrophenylacetic acid. One common method involves the reaction of 3-nitrophenylacetic acid with a fluorinating agent such as hydrogen fluoride in the presence of oxalic acid in acetic acid . The reaction is typically carried out at room temperature and requires careful handling due to the corrosive nature of the reagents.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent safety measures to handle the hazardous chemicals involved .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-nitrophenylacetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitrophenylacetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary widely based on the specific context of its use .

Comparison with Similar Compounds

  • 4-Fluorophenylacetic acid
  • 3-Nitrophenylacetic acid
  • 4-Fluoro-3-methylphenylacetic acid
  • 4-Fluoro-2-nitrophenylacetic acid

Comparison: 4-Fluoro-3-nitrophenylacetic acid is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific biological activities. Compared to its analogs, it offers a unique balance of stability and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-(4-fluoro-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCOFHGXMMGYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456175
Record name 4-Fluoro-3-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192508-36-4
Record name 4-Fluoro-3-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-fluorophenylacetic acid (10.0 g, 64.9 mmol) in concentrated sulfuric acid (100 ml) was cooled to 0° C. Concentrated nitric acid (4.5 ml, 65 mmol) was added drop-wise, keeping the temperature at 0-5° C. At the end of the addition the mixture was poured into ice-water (400 ml). The precipitate was filtered off, washed thoroughly with water and dried with suction to yield 1i (9.11 g, 70%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Yield
70%

Synthesis routes and methods II

Procedure details

Treat a 0° C. solution of 4-fluorophenylacetic acid (3 g, 19.46 mmol) in H2SO4 (20 mL) drop wise with nitric acid (0.913 mL, 20.44 mmol) and stir for 1 h. Pour the mixture onto ice, extract with DCM (2×), wash the combined organics with brine, dry over MgSO4 and concentrate to dryness to afford the title compound (3.48 g, 90%). MS (ESI) m/z: 198.1 (M−H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.913 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-(4-fluoro-3-nitrophenyl)acetic acid considered a promising component for developing new photocages?

A1: The research highlights that incorporating 2-(4-fluoro-3-nitrophenyl)acetic acid, also known as 4-fluoro-3-nitrophenylacetic acid, into the structure of zinc photocages leads to desirable photochemical properties. Specifically, when compared to the unsubstituted parent compound, 3-nitrophenylacetic acid, the fluoro-substituted derivative demonstrates a red-shifted excitation wavelength while maintaining a comparable quantum yield for photodecarboxylation. [] This shift to longer wavelengths is advantageous for biological applications as it allows for the use of less energetic light, potentially reducing photodamage to living cells or tissues during experiments.

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